Dimethyl fluoranthene-3,9-dicarboxylate
Overview
Description
Dimethyl fluoranthene-3,9-dicarboxylate is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of two ester groups attached to the fluoranthene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl fluoranthene-3,9-dicarboxylate typically involves the esterification of fluoranthene-3,9-dicarboxylic acid. One common method is the reaction of fluoranthene-3,9-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl fluoranthene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene-3,9-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Fluoranthene-3,9-dicarboxylic acid.
Reduction: Fluoranthene-3,9-dimethanol.
Substitution: Various substituted fluoranthene derivatives depending on the substituents used.
Scientific Research Applications
Dimethyl fluoranthene-3,9-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of dimethyl fluoranthene-3,9-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit the activation of complement proteins, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis[3-(diethylamino)propyl]fluoranthene-3,9-dicarboxylate dihydrochloride: Known for its immunosuppressive and anti-inflammatory properties.
Dimethyl furan-2,5-dicarboxylate: Used in the synthesis of bio-based polyamides and polyesters.
Uniqueness
Dimethyl fluoranthene-3,9-dicarboxylate stands out due to its unique combination of aromatic rings and ester groups, which confer distinct photophysical and chemical properties.
Properties
IUPAC Name |
dimethyl fluoranthene-3,9-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-23-19(21)11-6-7-12-13-4-3-5-14-16(20(22)24-2)9-8-15(18(13)14)17(12)10-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZBCGECZZHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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